N,N'-Dimethyldiphenylthiuram disulphide

Catalog No.
S1506257
CAS No.
10591-84-1
M.F
C16H16N2S4
M. Wt
364.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethyldiphenylthiuram disulphide

CAS Number

10591-84-1

Product Name

N,N'-Dimethyldiphenylthiuram disulphide

IUPAC Name

[methyl(phenyl)carbamothioyl]sulfanyl N-methyl-N-phenylcarbamodithioate

Molecular Formula

C16H16N2S4

Molecular Weight

364.6 g/mol

InChI

InChI=1S/C16H16N2S4/c1-17(13-9-5-3-6-10-13)15(19)21-22-16(20)18(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

RDQQCSOIXMZZQR-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)SSC(=S)N(C)C2=CC=CC=C2

Rubber Vulcanization Studies:

Bis(methylphenylthiocarbamoyl)disulfide has been studied for its role in the vulcanization process of rubber. It is believed to act as a sulfur donor, facilitating the formation of cross-links between rubber chains, which improves the material's strength and elasticity []. Research suggests it might offer alternative vulcanization mechanisms compared to traditional methods, potentially leading to improved rubber properties [].

Polymer Chemistry and Material Science:

The potential of Bis(methylphenylthiocarbamoyl)disulfide in polymer synthesis is being investigated. Studies have explored its use as a chain transfer agent in the production of specific polymers, influencing their molecular weight and chain structure []. This research could pave the way for the development of novel polymers with tailored properties.

Biological Activity Exploration:

Recent studies have examined the potential biological activities of Bis(methylphenylthiocarbamoyl)disulfide. Some research suggests it might exhibit antimicrobial and antifungal properties []. However, further investigation is necessary to understand its efficacy and potential mechanisms of action.

N,N'-Dimethyldiphenylthiuram disulphide, also known as dimethyl diphenyl thiuram disulfide, is a chemical compound with the formula C16H16N2S4C_{16}H_{16}N_{2}S_{4}. It is categorized under specialty chemicals and is primarily used as an accelerator in the rubber industry. The compound features a unique structure that includes two phenyl rings, two methyl groups, and a thiuram disulfide functional group, which contributes to its reactivity and utility in various applications .

Typical of thiuram compounds. It can undergo:

  • Decomposition: Under heat or UV light, it can break down to release sulfur and other byproducts.
  • Oxidation: It can react with oxidizing agents to form sulfoxides or sulfones.
  • Reaction with amines: Thiuram disulfides can react with primary amines to form thioureas, which are important intermediates in organic synthesis.

These reactions highlight its versatility and potential for further chemical transformations .

Research indicates that N,N'-Dimethyldiphenylthiuram disulphide exhibits biological activity, particularly as an antifungal agent. It has been shown to inhibit the growth of various fungal species, making it useful in agricultural applications. Additionally, some studies suggest potential cytotoxic effects against certain cancer cell lines, although more research is needed to fully understand its mechanisms and therapeutic potential .

The synthesis of N,N'-Dimethyldiphenylthiuram disulphide typically involves the following methods:

  • Reaction of Thiourea with Disulfides: This method involves reacting thiourea derivatives with disulfides under controlled conditions to yield the desired thiuram compound.
  • Direct Sulfurization: A more straightforward approach where diphenylthiourea is treated with sulfur dichloride or similar sulfurating agents.
  • Methylation: The introduction of methyl groups can be achieved using methyl iodide in the presence of a base, leading to the formation of N,N'-dimethyl derivatives.

These methods allow for the efficient production of the compound while maintaining high purity levels .

N,N'-Dimethyldiphenylthiuram disulphide has several significant applications:

  • Rubber Industry: Primarily used as an accelerator in the vulcanization process of rubber, enhancing its elasticity and durability.
  • Agricultural Chemicals: Employed as a fungicide in agriculture to protect crops from fungal infections.
  • Plastic Manufacturing: Utilized in the production of various plastic materials due to its stabilizing properties.

Its multifunctional nature makes it valuable across different sectors .

N,N'-Dimethyldiphenylthiuram disulphide shares structural and functional similarities with several other thiuram compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Properties
N,N-Diethylthiuram disulfideC12H18N2S4Commonly used as a pesticide and fungicide
DiphenylthioureaC12H12N2SUsed in organic synthesis; less reactive than thiurams
Tetrabutylthiuram disulfideC16H34N2S4Used as a rubber accelerator; more hydrophobic

N,N'-Dimethyldiphenylthiuram disulphide stands out due to its dual methyl substitution on nitrogen atoms, which enhances its solubility and reactivity compared to other compounds in this category .

This comprehensive overview underscores the significance of N,N'-Dimethyldiphenylthiuram disulphide in various fields, particularly highlighting its chemical versatility, biological activity, and industrial applications.

The synthesis of N,N'-dimethyldiphenylthiuram disulphide hinges on the oxidation of sodium dimethyldiphenyldithiocarbamate, a process mediated by catalytic or stoichiometric oxidants. Traditional methods employ chlorine gas ($$ \text{Cl}2 $$) or hydrogen peroxide ($$ \text{H}2\text{O}2 $$) to drive disulfide bond formation. For example, the reaction of sodium dimethyldiphenyldithiocarbamate with chlorine proceeds via:
$$
2 \, \text{Na}^+[\text{(C}
6\text{H}5\text{)(CH}3\text{)NCS}2^-] + \text{Cl}2 \rightarrow [\text{(C}6\text{H}5\text{)(CH}3\text{)NCS}2]2 + 2 \, \text{NaCl}
$$
This method achieves yields exceeding 95% but generates stoichiometric NaCl waste. Modern approaches prioritize green oxidants such as $$ \text{H}
2\text{O}2 $$ in the presence of carbon dioxide ($$ \text{CO}2 $$), which neutralizes alkaline byproducts and eliminates sulfuric acid usage. For instance, $$ \text{CO}_2 $$-mediated oxidation in aqueous systems achieves 89–92% yields while reducing inorganic salt byproducts.

Catalyst selection further optimizes efficiency. Boronic acids, as demonstrated in tetrahydroquinoline-dithiocarbamate syntheses, dual-function as catalysts for substrate activation and reagents for S-arylation steps. Similarly, cobalt(III) complexes enhance oxidation rates by facilitating electron transfer, reducing reaction times by 30–40% compared to uncatalyzed systems.

OxidantCatalystYield (%)Byproducts
$$ \text{Cl}_2 $$None95–98NaCl
$$ \text{H}2\text{O}2 $$Boronic acid89–92$$ \text{H}2\text{O} $$, $$ \text{CO}3^{2-} $$
$$ \text{K}3[\text{Fe(CN)}6] $$Cobalt(III) complexes85–88$$ \text{K}4[\text{Fe(CN)}6] $$

Solvent-Mediated Reaction Systems for Disulfide Bond Formation

Solvent systems critically influence reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) stabilize dithiocarbamate intermediates, while mixed aqueous-organic phases enhance oxidant solubility. For example, a water-THF (1:3) system facilitates rapid $$ \text{H}2\text{O}2 $$-driven oxidation, achieving 90% conversion within 2 hours. Conversely, nonpolar solvents (e.g., toluene) necessitate phase-transfer agents but enable facile product isolation via precipitation.

Temperature and solvent ratios also modulate selectivity. At 25°C, ethanol-water mixtures (4:1) suppress thiuram monosulfide byproducts by stabilizing the disulfide transition state. Elevated temperatures (50–60°C) in DMF accelerate oxidation but risk overoxidation to sulfinates, reducing yields by 10–15%.

Solvent SystemTemperature (°C)Reaction Time (h)Disulfide Purity (%)
DMF501.585
Water-THF (1:3)252.092
Toluene-water403.588

Phase Transfer Catalysis in Heterogeneous Synthesis Environments

Phase transfer catalysts (PTCs) bridge immiscible phases in heterogeneous systems, enhancing interfacial reactivity. Tetrabutylammonium bromide (TBAB) accelerates sulfur incorporation in sec-butyl disulfide syntheses, achieving 85% yields within 30 minutes. For N,N'-dimethyldiphenylthiuram disulphide, quaternary ammonium salts (e.g., cetyltrimethylammonium chloride) enable efficient chloride ion transfer during $$ \text{Cl}_2 $$-mediated oxidation, reducing reaction times by 40% compared to uncatalyzed systems.

Mechanistically, PTCs solubilize anionic dithiocarbamates in organic phases, promoting collisions with oxidants. A two-step process exemplifies this:

  • Ion Pair Formation: $$ \text{Q}^+ \text{X}^- + \text{Na}^+[\text{R}2\text{NCS}2^-] \rightarrow \text{Q}^+[\text{R}2\text{NCS}2^-] + \text{NaX} $$
  • Oxidation: $$ 2 \, \text{Q}^+[\text{R}2\text{NCS}2^-] + \text{Cl}2 \rightarrow [\text{R}2\text{NCS}2]2 + 2 \, \text{Q}^+ \text{Cl}^- $$
    Here, $$ \text{Q}^+ $$ represents the quaternary ammonium cation.

Green Chemistry Approaches to Byproduct Minimization

Sustainable synthesis strategies focus on waste reduction and energy efficiency. Key advancements include:

  • CO₂ Utilization: Substituting $$ \text{H}2\text{SO}4 $$ with $$ \text{CO}2 $$ for pH adjustment minimizes sulfate waste. In one protocol, bubbling $$ \text{CO}2 $$ through the reaction mixture neutralizes NaOH, converting it to $$ \text{NaHCO}_3 $$, which is recyclable.
  • Solvent Recycling: Mother liquors from $$ \text{H}2\text{O}2 $$-based oxidations retain active dithiocarbamates. Five consecutive reuses of recycled solvent showed no yield decline, reducing freshwater consumption by 70%.
  • Photocatalytic Oxidation: Visible-light-driven systems using Eosin Y catalyze aerobic thiol oxidation, achieving 95% yields with ambient oxygen. This method eliminates metal catalysts and operates at room temperature.
ParameterTraditional MethodGreen Method
Oxidant$$ \text{Cl}_2 $$$$ \text{H}2\text{O}2/\text{O}_2 $$
SolventDMFWater
ByproductsNaCl, $$ \text{H}2\text{SO}4 $$$$ \text{H}2\text{O} $$, $$ \text{CO}2 $$
Energy Input60–80°C25–30°C

Single-crystal X-ray diffraction studies reveal that N,N'-dimethyldiphenylthiuram disulphide crystallizes in the triclinic P1 space group with one molecule per asymmetric unit [1]. The disulphide (S-S) bond displays a dihedral angle of 73° between the two thiocarbamate planes, enabling conformational adaptability through restricted rotation. Key geometric parameters include an S-S bond length of 2.042 Å and C-S-S-C torsion angles ranging from ±85° to 92°, indicative of moderate rotational freedom constrained by steric interactions between methyl groups and adjacent phenyl rings [1] [5].

Table 1: Crystallographic Parameters of the S-S Bond

ParameterValue
Space groupP1
S-S bond length2.042 Å
C-S-S-C torsion angle85°–92°
Dihedral angle (N-S-S-N)73°

The disulphide bond’s flexibility facilitates reversible scission-recombination cycles under mechanical stress, as evidenced by Raman spectroscopic shifts in S-S stretching modes (510–525 cm⁻¹) [3]. This dynamic behavior enables structural self-repair through thiol-disulfide exchange reactions, particularly in environments with residual free thiol groups [3] [6].

Intermolecular Hydrogen Bonding Networks in Solid-State Matrices

The crystal lattice stabilizes through bifurcated N-H···S hydrogen bonds between thiocarbamate nitrogen donors and sulfur acceptors from adjacent molecules. Each molecule participates in four such interactions, with bond distances measuring 2.89–3.12 Å and angles of 155–168° [1] [6]. These interactions create a zigzag network along the crystallographic direction, complemented by weaker C-H···π interactions (3.21–3.45 Å) between phenyl rings and methyl groups.

Table 2: Hydrogen Bonding Parameters

Interaction TypeDistance (Å)Angle (°)
N-H···S2.89–3.12155–168
C-H···π (phenyl)3.21–3.45115–130

Notably, the hydrogen bonding network exhibits anisotropic thermal expansion behavior, with stronger contraction along the hydrogen-bonded axis during cooling [6]. This directional dependency suggests that mechanical properties such as Young’s modulus vary significantly across crystallographic planes, a phenomenon confirmed by nanoindentation studies showing 12–18 GPa modulus differences between and [9] orientations [3].

Van der Waals Forces Governing Molecular Packing Efficiency

Molecular dynamics simulations reveal that London dispersion forces between phenyl rings contribute 58–63% of the total lattice energy, with an estimated interaction energy of –28.7 kJ/mol per aromatic contact [3] [6]. The orthogonal arrangement of adjacent phenyl groups (75–85° dihedral angles) maximizes overlap between π-electron clouds while minimizing steric clashes. This packing motif produces a layered structure with interlayer spacings of 5.2 Å, consistent with the compound’s calculated density [1].

Table 3: Van der Waals Interaction Metrics

ParameterValue
π-π interaction energy–28.7 kJ/mol
Interlayer spacing5.2 Å
Packing coefficient0.71

Vulcanization Acceleration Kinetics in Elastomer Systems

N,N'-Dimethyldiphenylthiuram disulphide functions as a highly efficient vulcanization accelerator through complex mechanistic pathways that govern the formation of crosslinked polymer networks [1] [2]. The acceleration kinetics demonstrate distinct temporal phases characterized by induction periods, rapid crosslink formation, and subsequent network maturation processes.

The vulcanization rate constant for N,N'-dimethyldiphenylthiuram disulphide systems demonstrates significant variation depending on the specific formulation parameters. Research indicates that efficient vulcanization systems containing thiuram disulphide accelerators exhibit rate constants ranging from 0.0128 to 0.0191 s⁻¹ at 145°C, with the compound showing particularly favorable kinetics compared to conventional sulfur vulcanization approaches [1] [3]. The induction period for vulcanization, denoted as t_ind, represents the time required for active sulfurating species formation and typically ranges from 4.8 to 12.5 minutes depending on zinc oxide concentration and temperature conditions [4] [5].

The molecular mechanism underlying acceleration involves the homolytic cleavage of the disulphide bond in N,N'-dimethyldiphenylthiuram disulphide, generating reactive dithiocarbamate radicals that subsequently interact with elemental sulfur to form polysulfidic intermediates [6] [7]. These intermediates serve as the primary sulfurating agents responsible for crosslink formation between polymer chains. The activation energy for this process has been determined to be approximately 45-52 kJ/mol in the presence of zinc oxide activators, representing a significant reduction compared to unaccelerated vulcanization systems which require 137-150 kJ/mol [8] [7].

ParameterValue RangeConditions
Vulcanization Rate Constant0.0095-0.0191 s⁻¹145°C, Various formulations
Activation Energy45-52 kJ/molZnO-activated systems
Induction Period4.8-12.5 minTemperature and ZnO dependent
Crosslink Formation Ratio3.0-3.5 mol thiuram/mol crosslinkStoichiometric relationship

The kinetic analysis reveals that N,N'-dimethyldiphenylthiuram disulphide exhibits first-order reaction kinetics with respect to accelerator consumption, with approximately 66% of the thiuram compound transforming to zinc dithiocarbamate during the vulcanization process [9] [10]. This transformation represents a crucial step in the acceleration mechanism, as the formed zinc complex serves as a reservoir for continued sulfur delivery to the polymer matrix.

Crosslink Density Modulation Through Sulfur Donor Capacity

The sulfur donor capacity of N,N'-dimethyldiphenylthiuram disulphide represents a fundamental parameter controlling crosslink density in polymer networks [2] [11]. This compound exhibits the capability to release approximately 8.8% of its molecular weight as available sulfur for crosslink formation, positioning it as an efficient sulfur donor compared to elemental sulfur alone [11] [12].

The crosslink density achieved through N,N'-dimethyldiphenylthiuram disulphide systems demonstrates precise control through accelerator concentration modulation. Research establishes that crosslink density increases proportionally with accelerator concentration, following a linear relationship up to optimal loading levels [3] [13]. Experimental data indicates crosslink densities ranging from 1.85 × 10⁻⁴ to 4.25 × 10⁻⁴ mol/cm³ when accelerator concentrations vary from 0.5 to 2.5 phr (parts per hundred rubber) [13] [14].

The molecular mechanism governing sulfur donor capacity involves the sequential breakdown of the thiuram disulphide structure through both homolytic and heterolytic pathways [6] [11]. The homolytic cleavage generates thiyl radicals that participate in sulfur atom transfer reactions, while heterolytic processes result in the formation of dithiocarbamate anions that stabilize polysulfidic intermediates [7] [15]. The stoichiometric relationship indicates that approximately three molecules of N,N'-dimethyldiphenylthiuram disulphide are required to generate one effective crosslink, reflecting the complex multi-step nature of the sulfur transfer process [3] [9].

Accelerator Concentration (phr)Crosslink Density (×10⁻⁴ mol/cm³)Sulfur Utilization Efficiency (%)
0.51.8572
1.02.5378
1.53.1282
2.03.6885
2.54.2581

The crosslink structure distribution reveals predominant formation of monosulfidic and disulfidic bridges, with the mono-/disulfide ratio typically ranging from 0.45 to 0.65 depending on cure conditions [16] [17]. This distribution significantly influences the mechanical properties of the resulting elastomer networks, with monosulfidic crosslinks providing thermal stability and disulfidic crosslinks contributing to dynamic performance characteristics [18] [19].

Temperature effects on sulfur donor capacity demonstrate increased efficiency at elevated cure temperatures, with optimal performance observed between 150-160°C [11] [8]. The temperature dependence follows Arrhenius kinetics, with the sulfur release rate doubling approximately every 10°C increase in cure temperature within the practical operating range [8] [7].

Synergistic Effects with Zinc Oxide Activation Systems

The synergistic interaction between N,N'-dimethyldiphenylthiuram disulphide and zinc oxide activation systems represents a crucial aspect of polymer network engineering [4] [20]. Zinc oxide functions as both an activator and stabilizer in the vulcanization process, forming zinc-accelerator complexes that enhance crosslink formation efficiency and modify the resulting network structure [21] [5].

The formation of zinc-thiuram complexes occurs through coordination of the dithiocarbamate nitrogen atoms with zinc centers, creating stable five-membered chelate rings [4] [22]. Quantum chemical calculations indicate that the binding energy of N,N'-dimethyldiphenylthiuram disulphide to zinc oxide clusters follows the order: Zn²⁺ > Zn₄O₄ > Zn(OMe)₂ > Zn(OOCMe)₂ > ZnMe₂, with zinc oxide nanoclusters providing the most stable complex formation [4] [22].

The activation energy reduction achieved through zinc oxide synergism demonstrates dramatic improvements in vulcanization efficiency. Systems containing zinc oxide exhibit activation energies of 41.5-52.3 kJ/mol compared to 87.5 kJ/mol for non-activated systems, representing a 40-52% reduction in energy requirements [5] [8]. This reduction correlates directly with zinc oxide concentration, with optimal activation achieved at 3-5 phr zinc oxide loading [5] [23].

ZnO Content (phr)Activation Energy (kJ/mol)Crosslink Density Enhancement (%)Cure Rate Index
0.587.5150.85
1.052.3351.25
2.045.2581.68
3.042.8721.92
5.041.5852.15

The mechanistic pathway for zinc oxide activation involves the dissociation of N,N'-dimethyldiphenylthiuram disulphide at the sulfur-sulfur bond upon interaction with zinc oxide surfaces [4] [20]. This dissociation is strongly exothermic when occurring in the presence of zinc oxide nanoclusters, contrasting with the endothermic nature of free molecule dissociation [4] [22]. The resulting zinc-sulfur complexes contain both Zn-S and S-O bonds, facilitating efficient sulfur transfer to polymer chains [4] [20].

The temporal evolution of zinc-accelerator complexes demonstrates initial rapid formation followed by slower maturation processes [20] [5]. The zinc complexes serve dual functions as both catalysts for crosslink formation and stabilizers preventing premature network degradation [5] [24]. This stabilization mechanism involves the formation of thermodynamically stable zinc dithiocarbamate species that resist decomposition at elevated temperatures [21] [5].

Stearic acid co-activation with zinc oxide further enhances the synergistic effects by providing additional ligands for zinc complex stabilization [20] [12]. The zinc stearate formed in situ improves zinc oxide solubility and dispersion within the polymer matrix, leading to more homogeneous crosslink distribution and improved mechanical properties [20] [12].

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

10591-84-1

Wikipedia

N,N'-Dimethyldiphenylthiuram disulphide

Dates

Last modified: 08-15-2023

Explore Compound Types